IRL 2500 is a synthetic peptide mimetic of the C-terminal tripeptide of endothelin-1. [] It is classified as a potent and selective endothelin ETB receptor antagonist. [, , , ] IRL 2500 serves as a valuable tool in scientific research for investigating the physiological and pathological roles of the endothelin ETB receptor. [, , , , , ]
While the provided literature doesn't detail the specific synthesis method for IRL 2500, it mentions the compound being "synthetically synthesized." [] This suggests a multi-step process likely involving peptide coupling reactions and protecting group strategies common in peptide chemistry.
The synthesis of IRL-2500 involves several sophisticated organic chemistry techniques. The initial steps typically include solid-phase peptide synthesis, which allows for the efficient assembly of peptide chains. Following this, various coupling reactions are performed to introduce specific functional groups essential for biological activity.
One notable method described in the literature involves the use of Suzuki cross-coupling reactions to form key intermediates necessary for the final structure of IRL-2500. This process allows for high yields and purity of the final product . The synthesis pathway also emphasizes the importance of optimizing reaction conditions to enhance the yield and reduce side reactions.
IRL-2500's molecular structure is characterized by a complex arrangement that includes a biphenyl moiety and various functional groups that contribute to its binding affinity for the endothelin B receptor. The compound's molecular formula is CHNO, with a molecular weight of approximately 341.39 g/mol.
Structural data obtained from X-ray crystallography studies reveal detailed insights into how IRL-2500 interacts with its target receptor. The binding site interactions have been mapped out, providing valuable information for the design of more potent analogs .
IRL-2500 undergoes specific chemical reactions that are crucial for its activity as an antagonist. These reactions primarily involve binding to the endothelin B receptor, where it competes with endogenous ligands like endothelin-1. The binding process is characterized by a series of conformational changes in both the receptor and the ligand.
In vitro studies have demonstrated that IRL-2500 effectively inhibits receptor activation in a dose-dependent manner, which is essential for evaluating its pharmacological profile . The compound's reactivity can also be influenced by factors such as pH and temperature, which are critical parameters during experimental evaluations.
The mechanism of action of IRL-2500 involves its competitive antagonism at the endothelin B receptor site. Upon administration, IRL-2500 binds to the receptor without activating it, effectively blocking the action of endogenous endothelins. This blockade leads to decreased vasoconstriction and reduced blood pressure in animal models.
Research indicates that this mechanism can have therapeutic implications in conditions characterized by excessive endothelin activity, such as pulmonary hypertension or heart failure. Data from pharmacological studies show that IRL-2500 can significantly alter hemodynamic parameters in treated subjects .
IRL-2500 exhibits several notable physical and chemical properties:
Chemical analyses have demonstrated that IRL-2500 possesses a high logP value (partition coefficient), indicating significant lipophilicity, which may influence its bioavailability and distribution within biological systems .
IRL-2500 has been investigated for various scientific applications:
The ongoing research into IRL-2500 continues to uncover new potential applications, making it a significant compound in both medicinal chemistry and pharmacology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3